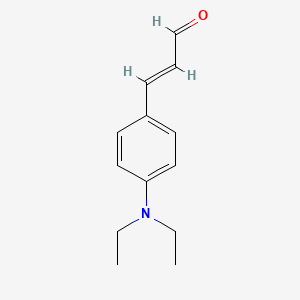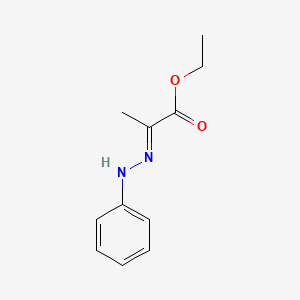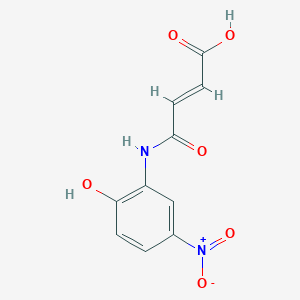![molecular formula C13H13NS B1366658 4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 91477-84-8](/img/structure/B1366658.png)
4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Overview
Description
4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C13H13NS and a molecular weight of 215.31400 . It is an important class of heterocyclic nucleus .
Synthesis Analysis
The synthesis of 4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves various synthetic routes. Some of the precursors used in the synthesis include 3-Thiophenecarboxylic acid, phenylethanolamine, and 1-PHENYL-2- [ (TH… CAS#:66200-58-6 . The synthetic route and the yield of the reaction can vary depending on the specific conditions and the precursors used .Molecular Structure Analysis
The structure of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine consists of a piperidine (also called tetrahydropyridine) which is an amine heterocycle consists of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered heterocyclic ring thiophene (also commonly called thiofuran) .Chemical Reactions Analysis
The chemical reactions involving 4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine are complex and can vary depending on the specific conditions and reactants used. The compound can undergo various chemical transformations, leading to the formation of different derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine include a molecular weight of 215.31400, and a molecular formula of C13H13NS . The exact values for density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Antibacterial Activity
Derivatives of this compound have shown significant antibacterial activity against various bacterial strains, including Bacillus substilis .
Antifungal Activity
The synthesized derivatives are also evaluated for their antifungal activities on different fungi strains, indicating its potential in developing antifungal treatments .
Proteomics Research
It is used in proteomics research due to its unique molecular structure and properties, aiding in the study of proteins and their functions .
Pharmaceutical Compositions
Derivatives of this compound are included in pharmaceutical compositions, suggesting its importance in drug development and therapeutic applications .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound is used for proteomics research .
Result of Action
It’s known that this compound is used for proteomics research , which suggests it may have effects at the protein level.
Action Environment
It’s recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c .
properties
IUPAC Name |
4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-5,7,9,13-14H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXOJOFWZSFANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424490 | |
| Record name | 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
CAS RN |
91477-84-8 | |
| Record name | 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions Structure-Activity Relationship (SAR). How does modifying the structure of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines impact their anticonvulsant activity?
A1: The research aimed to explore how structural changes in 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, specifically replacing the benzene ring with heteroaromatic rings (thiophene, furan, benzothiophene, and indole), affect their anticonvulsant activity. The study found that certain modifications, such as the introduction of a methyl group at position 4 and a 2-thienyl group at position 4 of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, led to compounds with significant anticonvulsant activity against NMDA-induced seizures in mice []. This suggests that the type and position of substituents on the core structure play a crucial role in determining the compound's pharmacological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B1366583.png)

![(E)-4-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1366587.png)
![1-[(E)-1-(4-aminophenyl)ethylideneamino]-3-(4-methylphenyl)thiourea](/img/structure/B1366588.png)


![[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1366598.png)

